ETHYL {[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}FORMATE
Overview
Description
ETHYL {[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}FORMATE is a complex organic compound that features a thiazole ring, a nitrobenzenesulfonyl group, and an ethyl ester. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of ETHYL {[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}FORMATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a haloketone with thiourea under acidic conditions.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring using a nitrobenzenesulfonyl chloride in the presence of a base.
Esterification: The final step is the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL {[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}FORMATE undergoes various chemical reactions:
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted thiazoles, and carboxylic acids.
Scientific Research Applications
ETHYL {[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}FORMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for drug development.
Medicine: Its potential anticancer activity is being explored in preclinical studies.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ETHYL {[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}FORMATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
ETHYL {[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}FORMATE can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O7S2/c1-2-23-12(18)11(17)15-13-14-7-10(24-13)25(21,22)9-5-3-8(4-6-9)16(19)20/h3-7H,2H2,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTBGVHQZLYNAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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